beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate)

Description

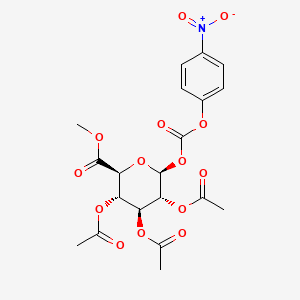

β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) (CAS: 228412-71-3) is a bioactive small molecule with the molecular formula C₂₀H₂₁NO₁₄ and a molecular weight of 499.38 g/mol . Its structure features:

- A β-D-glucopyranuronic acid core.

- Methyl ester at the anomeric position.

- Acetyl groups at positions 2, 3, and 2.

- A 4-nitrophenyl carbonate group at position 1.

This compound is widely used in carbohydrate chemistry and glycosylation studies due to its activated leaving group (4-nitrophenyl carbonate), which facilitates nucleophilic substitution reactions in synthetic pathways .

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO14/c1-9(22)30-14-15(31-10(2)23)17(32-11(3)24)19(34-16(14)18(25)29-4)35-20(26)33-13-7-5-12(6-8-13)21(27)28/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZDLZHZVWFBBG-CWLGOENISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategy

The synthesis begins with β-D-glucuronic acid, which undergoes sequential protection and functionalization. A widely adopted route involves four stages: (1) methyl esterification of the carboxylic acid group, (2) peracetylation of hydroxyl groups at positions 2, 3, and 4, (3) selective activation of the anomeric position, and (4) coupling with 4-nitrophenyl chloroformate.

Methyl Esterification

The carboxylic acid group at position 6 is converted to a methyl ester using methanol under acidic conditions (e.g., HCl or H₂SO₄). This step achieves >95% yield when conducted at 0–5°C for 12–24 hours.

Peracetylation

Acetylation of hydroxyl groups at positions 2, 3, and 4 is performed using acetic anhydride in pyridine. The reaction proceeds at room temperature for 6–8 hours, yielding the triacetate intermediate. Excess pyridine neutralizes acetic acid byproducts, ensuring minimal degradation.

Anomeric Activation

The anomeric hydroxyl group is activated for nitrophenyl carbonate coupling. This is achieved via treatment with thionyl chloride (SOCl₂) or 1,1'-carbonyldiimidazole (CDI), generating a reactive imidazole intermediate.

Nitrophenyl Carbonate Coupling

4-Nitrophenyl chloroformate reacts with the activated anomeric position in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, which completes within 2–4 hours at 25°C.

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation as a greener alternative. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves regioselective acetylation at positions 2, 3, and 4 with 85% yield, avoiding harsh pyridine conditions.

Solid-Phase Synthesis

Immobilization of glucuronic acid on Wang resin enables stepwise functionalization. This method reduces purification demands but requires specialized equipment, limiting scalability.

Reaction Mechanisms and Kinetic Analysis

Nitrophenyl Carbonate Formation

The coupling of 4-nitrophenyl chloroformate to the anomeric position follows a nucleophilic acyl substitution mechanism. The activated anomeric oxygen attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride. DMAP acts as a base, deprotonating the intermediate and regenerating the catalyst.

Kinetic studies using the Grunwald-Winstein equation reveal solvent dependence:

where (nucleophilicity) and (ionizing power). Polar aprotic solvents like DCM () maximize yields by stabilizing the transition state.

Competing Hydrolysis

The nitrophenyl carbonate group is susceptible to hydrolysis, especially in aqueous media. Under pH 7.4 (physiological conditions), the half-life () is 45 minutes, necessitating anhydrous conditions during synthesis.

Optimization Strategies

Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMAP | DCM | 25 | 92 |

| DBU | THF | 25 | 88 |

| None | DCM | 25 | 62 |

DMAP outperforms 1,8-diazabicycloundec-7-ene (DBU) due to superior nucleophilicity.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.9 | 92 |

| THF | 7.5 | 88 |

| Acetonitrile | 37.5 | 75 |

Lower dielectric constants favor higher yields by reducing ionic byproducts.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity with a retention time of 6.8 minutes.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: The compound can undergo hydrolysis to remove the acetyl protecting groups, yielding the free hydroxyl groups.

Substitution: The nitrophenyl carbonate group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base.

Substitution: Requires nucleophiles such as amines or alcohols, often in the presence of a base.

Oxidation and Reduction: Various oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products:

Hydrolysis Products: Free hydroxyl groups.

Substitution Products: Various derivatives depending on the nucleophile used.

Oxidation and Reduction Products: Altered oxidation states of the compound.

Scientific Research Applications

Synthesis of Bioactive Molecules

One of the primary applications of β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) is in the synthesis of bioactive compounds. It has been utilized in the synthesis of Varenicline Carbamoyl metabolite, which is important for therapeutic applications in smoking cessation treatments .

Glycosylation Reactions

The compound acts as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This is particularly useful in the synthesis of oligosaccharides and polysaccharides, which have applications in drug development and vaccine formulation .

Carbohydrate Modification

β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) can be modified to create various derivatives that exhibit altered biological activities. These modifications can enhance the pharmacological properties of the resulting compounds, making them more effective in clinical settings .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard for calibrating instruments or as a reagent in assays to detect specific carbohydrate structures. Its stability and reactivity make it an ideal candidate for such applications .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its interactions with enzymes and other proteins involved in glycosylation. The nitrophenyl carbonate group can act as a leaving group, facilitating the formation of glycosidic bonds. This makes it a valuable tool in the study of glycosylation mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share the β-D-glucopyranuronic acid core but differ in substituents, leading to distinct reactivity and applications:

Compound A : 2-Benzyloxy-4-benzaldehyde β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

- Substituents : Benzyloxy and benzaldehyde groups at position 2 and 3.

- Applications : Used in organic synthesis to study glucose-uronic acid linkages and protect reactive hydroxyl groups during glycosylation .

Compound B : (S)-1-(Azidomethyl)-2-(1-naphthalenyloxy)ethyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

- Substituents : Azidomethyl and naphthalenyloxy groups.

- Molecular Formula : C₂₆H₂₉N₃O₁₁ (MW: 559.52 g/mol).

- Applications: Intermediate in synthesizing rac Propranolol β-D-Glucuronide Sodium Salt, a metabolite of the antihypertensive drug Propranolol .

Compound C : 1-O-Amino-β-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester

Comparative Data Table

Research Findings

- Reactivity : The target compound’s 4-nitrophenyl carbonate group enhances its utility in nucleophilic displacement reactions compared to Compound A’s benzyloxy-benzaldehyde, which is more suited for protection/deprotection strategies .

- Metabolic Relevance: Compounds B and C are tailored for synthesizing glucuronidated metabolites of specific drugs (Propranolol and Vortioxetine), leveraging their azide and aminooxy groups for click chemistry or conjugation .

- Steric Effects : The bulkier substituents in Compound B (naphthalenyloxy) may reduce reaction rates in crowded enzymatic environments compared to the smaller 4-nitrophenyl group in the target compound .

Biological Activity

β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) (CAS No. 228412-71-3) is a derivative of glucuronic acid that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple acetyl groups and a nitrophenyl carbonate moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

Antimicrobial Properties

Research indicates that derivatives of glucuronic acid, including β-D-Glucopyranuronic Acid Methyl Ester variants, exhibit antimicrobial properties. A study demonstrated that glucuronides can enhance the solubility and bioactivity of certain drugs, potentially leading to improved therapeutic efficacy against bacterial infections .

Enzyme Inhibition

β-D-Glucopyranuronic Acid derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, the presence of the nitrophenyl carbonate group suggests potential interactions with enzymes that hydrolyze carbonates, which could lead to significant biological implications in drug metabolism .

Case Studies

The biological activity of β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate likely involves several mechanisms:

- Interaction with Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in glucuronidation processes.

- Modulation of Cell Signaling : Its structural components could influence cellular pathways related to inflammation and immune response.

- Antioxidant Activity : Similar compounds have shown potential antioxidant properties, which may contribute to their biological effects.

Q & A

Q. What are the recommended synthetic routes for preparing beta-D-glucopyranuronic acid methyl ester 2,3,4-triacetate 1-(4-nitrophenyl carbonate), and how can reaction yields be optimized?

The compound is typically synthesized via sequential protection/deprotection steps. A common method involves:

Acetylation : Protecting hydroxyl groups on glucuronic acid using acetic anhydride under anhydrous conditions.

Esterification : Introducing the methyl ester group at the C1 position via methanol in the presence of a catalyst (e.g., H).

Carbonate formation : Reacting the C1 hydroxyl with 4-nitrophenyl chloroformate in a polar aprotic solvent (e.g., DMF) at 0–4°C to minimize side reactions.

Yield optimization : Use stoichiometric excess (1.2–1.5 eq) of 4-nitrophenyl chloroformate and monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >90% purity.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR : H and C NMR to verify acetylation (δ 1.8–2.1 ppm for CH groups) and nitrophenyl carbonate integration (δ 7.5–8.5 ppm aromatic protons).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 455.37 for [M+H]).

- FT-IR : Peaks at 1740–1760 cm (ester C=O), 1650 cm (carbonate C=O), and 1520 cm (NO stretch).

Q. How can researchers ensure the stability of this compound during storage?

- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the labile nitrophenyl carbonate group.

- Solubility : Dissolve in anhydrous DMSO or acetone (reported solubility: >50 mg/mL).

- Purity checks : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products.

Advanced Research Questions

Q. How can this compound be applied to study β-glucuronidase enzyme kinetics and substrate specificity?

The nitrophenyl group acts as a chromogenic leaving group. Upon enzymatic hydrolysis by β-glucuronidase, the release of 4-nitrophenol (detected at 405 nm) allows real-time kinetic measurements .

Q. What strategies are effective for resolving contradictory data in studies involving this compound’s metabolic stability?

Contradictions often arise from:

- Matrix effects : Differences in liver microsome sources (e.g., human vs. rat) or cofactor availability (UDP-glucuronic acid).

- Solution : Normalize activity to protein content and include positive controls (e.g., 4-methylumbelliferyl-β-D-glucuronide).

- Data validation : Use LC-MS/MS to confirm the identity of metabolites (e.g., deacetylated or hydrolyzed products).

Q. How can isotopic labeling of this compound enhance tracking in metabolic flux studies?

Q. What are the challenges in synthesizing stereoisomers of this compound, and how can they be addressed?

- Challenge : Maintaining β-anomeric configuration during glycosylation.

- Solution : Use Schmidt’s trichloroacetimidate method with BF·EtO as a promoter to favor β-selectivity.

- Validation : Compare optical rotation ([α] +52° to +58° for β-form) and NOESY NMR for stereochemical confirmation.

Methodological Considerations

Q. What computational tools are recommended for modeling interactions between this compound and β-glucuronidase?

- Docking : AutoDock Vina or Schrödinger Glide to predict binding poses in the enzyme’s active site.

- MD simulations : GROMACS or AMBER to assess stability of the enzyme-substrate complex over 100-ns trajectories.

- Key interactions : Hydrogen bonds with Glu451 and Tyr472, and hydrophobic contacts with Trp303.

Q. How can researchers differentiate between enzymatic and non-enzymatic hydrolysis of the nitrophenyl group?

Q. What are the best practices for using this compound in fluorescence-based assays for high-throughput screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.